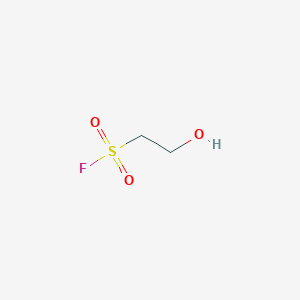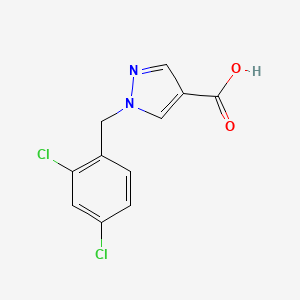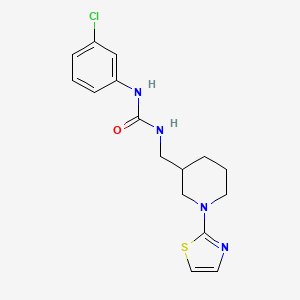![molecular formula C11H17N3O2 B2893983 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine CAS No. 478043-19-5](/img/structure/B2893983.png)
4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many bioactive compounds . Morpholine is a heterocycle that is often used in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of both a morpholine ring and a pyrimidine ring. Morpholine is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms.Chemical Reactions Analysis
Morpholines are known to participate in a variety of chemical reactions. They can act as bases, reacting readily with most acids to form corresponding salts . They can also undergo nitrosation, leading to the formation of N-nitrosomorpholine .Scientific Research Applications
Synthesis and Pharmacological Activity
The synthesis of complex pyrimidine derivatives, including those related to morpholine structures, has been explored for their potential anti-inflammatory and analgesic activities. For instance, the preparation of furochromenylideneaminomethylsulfanylpyrimidin-4-ones and their subsequent reaction with secondary amines, including morpholine, has yielded compounds with promising analgesic and anti-inflammatory properties. This indicates the relevance of such structures in developing new therapeutic agents (Abu‐Hashem & Youssef, 2011).
Photophysical Properties
Research into the photophysical properties of pyridine compounds, including those modified with morpholine, has shown that these compounds exhibit high fluorescence quantum yields in solution and the solid state. This suggests their potential application in fluorescent materials and sensors, highlighting the importance of morpholine-substituted pyrimidines in materials science (Hagimori et al., 2019).
Antitumor Activity
The evaluation of 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidines has demonstrated significant antiproliferative activity against various cancer cell lines, showcasing the potential of morpholine-substituted pyrimidines as antitumor agents. This underscores the importance of these compounds in the search for new cancer therapies (Thompson et al., 1997).
Catalytic Applications
In the realm of synthetic organic chemistry, morpholine and its derivatives have been employed as ligands in catalytic reactions, such as the gold-catalyzed aldol reaction. This application demonstrates the utility of morpholine derivatives in facilitating highly enantioselective transformations, which are crucial for the synthesis of optically active compounds (Ito et al., 1987).
Topical Drug Delivery
The synthesis and in vitro evaluation of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery have highlighted the role of morpholine derivatives in enhancing the skin permeation of therapeutic agents. This points to their potential in developing more effective topical formulations (Rautio et al., 2000).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Morpholine derivatives have been found to exhibit a wide range of biological activities, and there are many examples of molecular targets of morpholine bioactives where the significant contribution of the morpholine moiety has been demonstrated .
Future Directions
properties
IUPAC Name |
4-[6-(methoxymethyl)-2-methylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9-12-10(8-15-2)7-11(13-9)14-3-5-16-6-4-14/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDTHLPBXAFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2893906.png)
![1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B2893908.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2893909.png)
![6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine](/img/structure/B2893911.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)
![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)


![N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893918.png)
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893920.png)

